Product packaging for Butane, 1-(1-methylpropoxy)-(Cat. No.:CAS No. 999-65-5)

Butane, 1-(1-methylpropoxy)-

Cat. No.: B031612
CAS No.: 999-65-5
M. Wt: 130.23 g/mol
InChI Key: LPVMPBNUHJKNHA-UHFFFAOYSA-N
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Description

Nomenclature and Chemical Identity

The identity of a chemical compound is established through a standardized system of names and numbers, ensuring unambiguous recognition in scientific and regulatory contexts.

IUPAC Name: 1-butan-2-yloxybutanesmolecule.com

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming chemical compounds. The IUPAC name for this compound is 1-butan-2-yloxybutane. smolecule.comnih.gov

Common Synonyms and Isomersontosight.aismolecule.comnist.govchemsrc.comepa.govbenchchem.com

Butane, 1-(1-methylpropoxy)- is also known by several other names. Common synonyms include Butyl sec-Butyl Ether, n-Butyl sec-Butyl Ether, and 1-(sec-Butoxy)butane. smolecule.comnih.govchemsrc.com

Isomers are compounds that have the same molecular formula but different structural arrangements. Isomers of Butane, 1-(1-methylpropoxy)- include di-n-butyl ether, diisobutyl ether, and sec-butyl tert-butyl ether. vaia.com

CAS Registry Number: 999-65-5ontosight.aismolecule.comchemsrc.comvaia.comgoogle.com

The Chemical Abstracts Service (CAS) assigns a unique numerical identifier to every chemical substance. The CAS Registry Number for Butane, 1-(1-methylpropoxy)- is 999-65-5. smolecule.comnih.govnist.govchemsrc.com This number is a definitive identifier used globally in databases, chemical inventories, and regulatory frameworks.

Molecular Formula and Weight: C8H18O, 130.23 g/molontosight.aismolecule.comchemsrc.comepa.govbenchchem.comgoogle.com

The molecular formula for Butane, 1-(1-methylpropoxy)- is C8H18O, indicating it is composed of eight carbon atoms, eighteen hydrogen atoms, and one oxygen atom. smolecule.comnih.govnist.govchemsrc.com The molecular weight of the compound is approximately 130.23 g/mol . ontosight.aismolecule.comnih.govchemsrc.com

Chemical Identity of Butane, 1-(1-methylpropoxy)-

Identifier Value
IUPAC Name 1-butan-2-yloxybutane
CAS Registry Number 999-65-5
Molecular Formula C8H18O

Structural Characteristics and Isomerism

The arrangement of atoms within a molecule dictates its physical and chemical properties.

Positional and Chain Isomers of Butane, 1-(1-methylpropoxy)-

Isomerism is a key feature of organic compounds, and Butane, 1-(1-methylpropoxy)- (n-butyl sec-butyl ether) shares its molecular formula, C₈H₁₈O, with numerous other ether and alcohol isomers. The discussion here is confined to its ether isomers, which can be categorized as positional and chain isomers.

Positional isomers have the same carbon skeleton but differ in the position of the functional group. For Butane, 1-(1-methylpropoxy)-, a true positional isomer would involve moving the oxygen atom along the chain while maintaining the n-butyl and sec-butyl structures. However, moving the oxygen on the n-butyl chain results in the same molecule, and moving it on the sec-butyl chain is not possible without altering the "sec-butyl" classification. A closely related concept involves changing the point of attachment of the butyl groups. For example, di-sec-butyl ether (2-butoxybutane) can be considered an isomer where both groups are sec-butyl.

Chain isomers have the same functional group but differ in the arrangement of the carbon skeleton. The C4 alkyl groups (butyl groups) can exist as n-butyl, sec-butyl, isobutyl, and tert-butyl. wikipedia.orgmasterorganicchemistry.com By combining these different butyl chains, a variety of C₈H₁₈O ether isomers can be formed. For instance, replacing the n-butyl group of the title compound with an isobutyl or tert-butyl group results in chain isomers. Symmetrical ethers like di-n-butyl ether, di-isobutyl ether, and di-sec-butyl ether are also chain isomers of the asymmetrically substituted Butane, 1-(1-methylpropoxy)-. nih.govacs.org

Table 2: Selected Ether Isomers of C₈H₁₈O and their Boiling Points

Isomer NameStructureBoiling Point (°C)Source
Di-n-butyl etherCH₃(CH₂)₃-O-(CH₂)₃CH₃142-143 chembk.com
Di-isobutyl ether(CH₃)₂CHCH₂-O-CH₂CH(CH₃)₂122-125-
Di-sec-butyl etherCH₃CH₂CH(CH₃)-O-CH(CH₃)CH₂CH₃121 chemicalbook.com
Di-tert-butyl ether(CH₃)₃C-O-C(CH₃)₃107-108-
n-Butyl sec-butyl etherCH₃(CH₂)₃-O-CH(CH₃)CH₂CH₃130-131 chemicalbook.com
sec-Butyl tert-butyl ether(CH₃)₃C-O-CH(CH₃)CH₂CH₃112 nist.gov

Stereochemical Considerations and Enantiomers

The structure of Butane, 1-(1-methylpropoxy)- contains a chiral center. The second carbon atom of the sec-butyl group (the carbon bonded to the ether oxygen) is attached to four different groups: a hydrogen atom, a methyl group, an ethyl group, and the n-butoxy group (-O-(CH₂)₃CH₃). wikipedia.org This chirality means that the molecule is not superimposable on its mirror image, and it exists as a pair of enantiomers:

(R)-1-(1-methylpropoxy)butane

(S)-1-(1-methylpropoxy)butane

These enantiomers have identical physical properties such as boiling point and density but will rotate plane-polarized light in opposite directions. The synthesis of this ether from chiral or achiral precursors without a chiral influence will typically result in a racemic mixture, containing equal amounts of the (R) and (S) enantiomers. The stereochemistry is significant in biological contexts, where enzymes often exhibit high stereospecificity. Similarly, the related di-sec-butyl ether can exist as a pair of enantiomers ((R,R) and (S,S)) and a meso compound ((R,S)), which is achiral. cymitquimica.com

Conformational Analysis

The flexibility of the alkyl chains in Butane, 1-(1-methylpropoxy)- allows it to adopt numerous conformations through rotation around its single bonds. The key rotations are around the C-C bonds within the butyl groups and the C-O bonds of the ether linkage.

Research Significance and Contextual Relevance

Role in Organic Chemistry Research

Butane, 1-(1-methylpropoxy)- serves as a useful model compound in organic chemistry for studying the synthesis and reactivity of asymmetrical, secondary ethers.

Synthesis: The most common laboratory method for preparing ethers is the Williamson ether synthesis, an Sₙ2 reaction between an alkoxide and an alkyl halide. masterorganicchemistry.com To synthesize Butane, 1-(1-methylpropoxy)-, two routes are theoretically possible:

Reaction of sodium n-butoxide with 2-bromobutane (B33332).

Reaction of sodium sec-butoxide (B8327801) with 1-bromobutane (B133212).

Because the reaction proceeds via an Sₙ2 mechanism, it is sensitive to steric hindrance. The use of a secondary halide like 2-bromobutane (Route 1) can lead to a significant amount of elimination (E2) product (butenes), reducing the ether yield. Therefore, Route 2, which uses a less hindered primary halide, is the preferred method for a higher yield of the desired ether. masterorganicchemistry.com Other synthesis methods include the acid-catalyzed dehydration of a mixture of n-butanol and sec-butanol, although this typically leads to a mixture of products, including symmetrical ethers. alfa-chemistry.com

Reactivity: Like other ethers, Butane, 1-(1-methylpropoxy)- is relatively unreactive. Its key reactions involve the cleavage of the ether bond, which typically requires harsh conditions, such as concentrated strong acids (e.g., HBr or HI).

Emerging Applications and Industrial Interest

While not as widely used as some of its isomers like di-n-butyl ether, Butane, 1-(1-methylpropoxy)- and related compounds have niche applications and are of research interest.

Solvents: Ethers are valued as solvents due to their ability to dissolve a wide range of nonpolar and polar compounds and their relative chemical inertness. Di-sec-butyl ether is used as a solvent in paints, coatings, adhesives, and for extraction purposes. cymitquimica.comontosight.ai Butane, 1-(1-methylpropoxy)- shares similar properties and can be used in laboratory and industrial synthesis.

Fuel Additives: Oxygenates are added to gasoline to improve combustion efficiency and reduce emissions. plos.org While methyl tert-butyl ether (MTBE) was widely used, other ethers, including sec-butyl tert-butyl ether, have been investigated as alternatives. google.comgoogle.com The properties of Butane, 1-(1-methylpropoxy)- make it a potential candidate for research in this area.

Industrial Processes: A specific application has been noted where "butyl 2-butyl ether" is used in the industrial conversion of 1-butanol (B46404) in wastewater through hydrothermal electrolysis. chemicalbook.com

Environmental and Biological Relevance

The environmental fate and biological impact of Butane, 1-(1-methylpropoxy)- are not extensively documented, but can be inferred from studies on analogous ethers.

Environmental Fate: Ethers like MTBE and di-n-butyl ether are known environmental contaminants, primarily due to their use as fuel additives and solvents. researcher.lifenih.gov Based on data for the analogous sec-butyl ether (di-sec-butyl ether), Butane, 1-(1-methylpropoxy)- is expected to be volatile and partition primarily to the atmosphere if released. epa.gov In aquatic environments, it is not expected to hydrolyze or undergo direct photolysis. Biodegradation is predicted to be a slow process. epa.gov Due to a low calculated bioconcentration factor (BCF), it is not expected to significantly bioaccumulate in organisms. epa.gov However, its solubility in water suggests potential for groundwater contamination, a known issue with other fuel ethers. researcher.life

Biological Relevance: In general, simple aliphatic ethers exhibit low biological activity and toxicity. The primary concern with exposure is irritation of the skin, eyes, and respiratory system. ontosight.aichemos.de If absorbed, Butane, 1-(1-methylpropoxy)- would likely be metabolized in a similar manner to di-sec-butyl ether. This involves hydrolysis or oxidative cleavage to form n-butanol and sec-butyl alcohol, which are then further metabolized. epa.gov Studies on the metabolites of sec-butyl ether suggest a low order of hazard for human health. epa.gov However, some research on related natural products containing butyl ether groups investigates potential bioactive properties like antimicrobial or anti-inflammatory effects, though this is not a primary focus for simple aliphatic ethers. ontosight.ai

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H18O B031612 Butane, 1-(1-methylpropoxy)- CAS No. 999-65-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-butan-2-yloxybutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O/c1-4-6-7-9-8(3)5-2/h8H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPVMPBNUHJKNHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40337968
Record name Butane, 1-(1-methylpropoxy)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

999-65-5
Record name 1-(1-Methylpropoxy)butane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=999-65-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butane, 1-(1-methylpropoxy)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Butane, 1 1 Methylpropoxy

Etherification Reactions

Etherification encompasses reactions where an ether linkage (C-O-C) is formed. For Butane, 1-(1-methylpropoxy)-, this involves the coupling of two sec-butyl groups via an oxygen atom.

The Williamson ether synthesis, a method developed in the 1850s, remains one of the most reliable and versatile methods for preparing ethers. masterorganicchemistry.com It involves the reaction of an organohalide with an alkoxide. byjus.com This method is advantageous for creating both symmetrical and asymmetrical ethers. byjus.com

The core of the Williamson synthesis is the alkylation of an alcohol. The process begins with the conversion of the alcohol into a more nucleophilic alkoxide ion by reacting it with a strong base, such as sodium hydride (NaH). masterorganicchemistry.com For the synthesis of Butane, 1-(1-methylpropoxy)-, sec-butanol (butan-2-ol) is deprotonated to form the sodium sec-butoxide (B8327801) nucleophile.

This alkoxide then reacts with an appropriate alkyl halide, in this case, a sec-butyl halide like 2-bromobutane (B33332) or 2-chlorobutane. The alkoxide displaces the halide in a nucleophilic substitution reaction to form the target ether.

Table 1: Reactants in Williamson Synthesis of Butane, 1-(1-methylpropoxy)-

Reactant TypeChemical NameRole
Alcohol PrecursorButan-2-olSource of the alkoxide
BaseSodium Hydride (NaH)Deprotonates the alcohol
Alkylating Agent2-BromobutaneElectrophile
AlkoxideSodium sec-butoxideNucleophile
ProductButane, 1-(1-methylpropoxy)-Target Ether

The reaction is typically performed in an anhydrous polar aprotic solvent, such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF), to prevent unwanted side reactions with water.

The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism. masterorganicchemistry.combyjus.com In an S_N2 reaction, the nucleophile (the sec-butoxide ion) attacks the carbon atom bearing the leaving group (the halide) from the backside. byjus.com This process occurs in a single, concerted step where the new carbon-oxygen bond forms at the same time as the carbon-halogen bond breaks. byjus.comlibretexts.org A key characteristic of the S_N2 mechanism is the inversion of stereochemical configuration at the electrophilic carbon. libretexts.orglibretexts.org

The efficiency of the S_N2 pathway is highly dependent on the structure of the alkyl halide. The reaction is most successful with methyl and primary alkyl halides. masterorganicchemistry.compdx.edu For secondary alkyl halides, such as the 2-bromobutane required for this synthesis, the S_N2 reaction faces competition from an elimination (E2) reaction. masterorganicchemistry.com The bulky nature of both the secondary alkyl halide and the sec-butoxide nucleophile can lead to the alkoxide acting as a base, abstracting a proton from an adjacent carbon and resulting in the formation of alkene byproducts (e.g., but-1-ene and but-2-ene). teachthemechanism.comdocbrown.info Tertiary alkyl halides are unsuitable as they almost exclusively yield elimination products. masterorganicchemistry.comteachthemechanism.com

In contrast, the unimolecular nucleophilic substitution (S_N1) mechanism is not characteristic of the Williamson synthesis but is relevant in acid-catalyzed reactions. The S_N1 pathway involves a two-step process where the leaving group departs first to form a carbocation intermediate, which is then attacked by the nucleophile. youtube.com This mechanism is favored for tertiary and secondary substrates in the presence of protic solvents because they can stabilize the carbocation intermediate. youtube.com Carbocation rearrangements are a common feature of S_N1 reactions. youtube.comdoubtnut.com

Table 2: Comparison of S_N1 and S_N2 Mechanisms in Ether Synthesis

FeatureS_N1 MechanismS_N2 Mechanism
Kinetics Unimolecular (rate = k[Substrate])Bimolecular (rate = k[Substrate][Nucleophile])
Mechanism Two-step (carbocation intermediate)One-step (concerted)
Substrate Favored for 3° and 2° alkyl halidesFavored for methyl and 1° alkyl halides
Nucleophile Weak nucleophiles are effectiveRequires a strong nucleophile
Stereochemistry RacemizationInversion of configuration
Rearrangement PossibleNot possible
Relevance Acid-catalyzed dehydration of 2°/3° alcoholsWilliamson Ether Synthesis

A common industrial method for preparing symmetrical ethers is the acid-catalyzed dehydration of alcohols. libretexts.orgmychemblog.com This method involves heating an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid. acs.org The synthesis of Butane, 1-(1-methylpropoxy)- via this route uses sec-butyl alcohol (butan-2-ol) as the starting material. ontosight.ai

The reaction's outcome is highly sensitive to temperature. At lower temperatures (around 130-140 °C for ethanol), intermolecular dehydration occurs, leading to ether formation. masterorganicchemistry.comlibretexts.org At higher temperatures (above 150 °C), intramolecular dehydration dominates, resulting in the formation of alkenes. libretexts.org For secondary alcohols like butan-2-ol, elimination to form alkenes is a significant competing reaction even under conditions intended for etherification. libretexts.orglibretexts.org

The formation of Butane, 1-(1-methylpropoxy)- involves the intermolecular dehydration of two molecules of butan-2-ol. The mechanism proceeds in three main steps:

Protonation: An acid catalyst protonates the hydroxyl group of an alcohol molecule, converting it into a good leaving group (water). libretexts.orgmychemblog.com

Nucleophilic Attack: A second molecule of butan-2-ol acts as a nucleophile, attacking the protonated alcohol and displacing the water molecule. This step can proceed via an S_N1 or S_N2 pathway. For a secondary alcohol like butan-2-ol, an S_N1 pathway involving a secondary carbocation is possible. libretexts.org

Deprotonation: The resulting protonated ether is deprotonated by a base (like water or another alcohol molecule) to yield the final ether product and regenerate the acid catalyst. masterorganicchemistry.com

A major challenge in the dehydration of butan-2-ol is the competing E1 elimination reaction. The secondary carbocation intermediate can readily lose a proton from an adjacent carbon to form a mixture of alkenes, primarily but-1-ene and but-2-ene (cis and trans isomers). libretexts.org The dehydration of 1-butanol (B46404) can also occur, but it involves the formation of a less stable primary carbocation that is prone to rearranging to a more stable secondary carbocation via a hydride shift, ultimately leading to products like 2-butene (B3427860) and di-sec-butyl ether rather than just di-n-butyl ether. doubtnut.com

Table 3: Products of Acid-Catalyzed Dehydration of Butan-2-ol

Reaction TypeProduct(s)
Intermolecular DehydrationButane, 1-(1-methylpropoxy)- (Di-sec-butyl ether)
Intramolecular Dehydration (Elimination)But-1-ene, cis-But-2-ene, trans-But-2-ene

The purity of the alcohol feedstock is critical in acid-catalyzed dehydration. The presence of alcohol impurities can significantly impact the reaction, affecting both yield and product distribution. Research on the dehydration of bioethanol has shown that C3-alcohol impurities (1-propanol and 2-propanol) can suppress the formation of both ethylene (B1197577) and by-products. mdpi.com The branched impurity, 2-propanol, was found to have a more pronounced inhibitory effect than its linear isomer. mdpi.com

Extrapolating from these findings, if the sec-butanol feedstock is contaminated with other butanol isomers (e.g., 1-butanol, isobutanol) or other alcohols, several outcomes are possible:

Formation of Mixed Ethers: The impurities can react with sec-butanol to form undesirable asymmetrical ethers, complicating the purification process. For instance, the presence of methanol (B129727) could lead to the formation of methyl sec-butyl ether. google.com

Altered Reaction Rates: Impurities can compete for catalyst sites, potentially slowing the conversion of sec-butanol to the desired ether. mdpi.com

Generation of Additional Byproducts: The dehydration of the impurity alcohols themselves would lead to a wider range of alkene byproducts.

Therefore, high-purity sec-butanol is required to achieve high selectivity and yield in the synthesis of Butane, 1-(1-methylpropoxy)- via acid-catalyzed dehydration.

Table of Compounds

Chemical NameOther Name(s)Molecular Formula
Butane, 1-(1-methylpropoxy)-di-sec-butyl etherC₈H₁₈O
1-Bromobutane (B133212)C₄H₉Br
1-Butanoln-butanolC₄H₁₀O
1-ButeneC₄H₄
1-PropanolC₃H₈O
2-Bromobutanesec-butyl bromideC₄H₉Br
2-Butanolsec-butyl alcoholC₄H₁₀O
2-ButeneC₄H₈
2-Chlorobutanesec-butyl chlorideC₄H₉Cl
2-PropanolisopropanolC₃H₈O
Butan-2-olsec-butyl alcoholC₄H₁₀O
DimethylformamideDMFC₃H₇NO
Ethanol (B145695)C₂H₆O
EthyleneEtheneC₂H₄
IsobutanolC₄H₁₀O
MethanolCH₄O
Methyl sec-butyl etherC₅H₁₂O
p-Toluenesulfonic acidC₇H₈O₃S
Sodium hydrideNaH
Sulfuric acidH₂SO₄
TetrahydrofuranTHFC₄H₈O
WaterH₂O

Alkoxymercuration-Demercuration of Alkenes

A reliable method for preparing ethers, including Butane, 1-(1-methylpropoxy)-, is the alkoxymercuration-demercuration of alkenes. vaia.combyjus.com This two-step process offers a high degree of regioselectivity, following Markovnikov's rule, and minimizes the occurrence of carbocation rearrangements that can be problematic in other acid-catalyzed ether syntheses. byjus.comlibretexts.org

The reaction involves the addition of an alcohol to an alkene in the presence of a mercury salt, typically mercuric acetate (B1210297) or mercuric trifluoroacetate, to form a stable mercurinium ion bridge. byjus.commasterorganicchemistry.com This intermediate is then attacked by the alcohol at the most substituted carbon, leading to the formation of an organomercury compound. byjus.comlibretexts.org Subsequent demercuration, usually accomplished with sodium borohydride (B1222165) (NaBH₄), replaces the mercury group with a hydrogen atom to yield the final ether product. vaia.combyjus.com

For the synthesis of sec-butyl tert-butyl ether, where both alkyl groups are branched, alkoxymercuration is a particularly suitable method. vaia.com The reaction of an appropriate alkene with sec-butanol under alkoxymercuration-demercuration conditions would yield the desired ether. vaia.com

Catalytic Synthesis Approaches

Catalysis plays a pivotal role in the synthesis of ethers, offering pathways that can be more efficient and environmentally benign than stoichiometric methods. Both homogeneous and heterogeneous catalysts are employed in the production of Butane, 1-(1-methylpropoxy)- and related ethers.

Homogeneous Catalysis

In homogeneous catalysis for ether synthesis, the catalyst exists in the same phase as the reactants, often in a liquid medium. While strong mineral acids like sulfuric acid have been traditionally used, they can lead to issues with corrosion and product separation. dicp.ac.cn Modern homogeneous catalysts include organometallic complexes and ionic liquids. For instance, an N-methylimidazole p-toluene sulfonate ionic liquid has been utilized as a catalyst for the intermolecular dehydration of sec-butyl alcohol and methanol to produce methyl sec-butyl ether. google.com This method offers high catalyst activity and ease of recycling. google.com

Heterogeneous Catalysis

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants (typically a solid catalyst with liquid or gas reactants), is widely favored in industrial processes due to the ease of catalyst separation and potential for continuous operation. samyangtrilite.com

Acidic ion-exchange resins are extensively used as solid acid catalysts for various organic reactions, including etherification. samyangtrilite.comalfa-chemistry.commdpi.com These materials, such as sulfonated styrene-divinylbenzene copolymers (e.g., Amberlyst™ series), provide active sites for the reaction while being easily separable from the reaction mixture. google.comub.edu

The synthesis of sec-butyl tert-butyl ether can be achieved by the etherification of isobutene with sec-butyl alcohol using strongly acidic ion-exchange resins as catalysts. google.com The reaction conditions, such as temperature and reactant molar ratios, are optimized to maximize the yield of the desired ether. google.comgoogle.com For example, a process for producing sec-butyl tert-butyl ether involves reacting sec-butyl alcohol with isobutene-containing liquefied petroleum gas in a fixed-bed reactor with a strong-acid cation exchange resin at temperatures of 40-100 °C and pressures of 0.5-5.0 MPa. google.com

The performance of these resins can be influenced by their physical properties, such as their polymer backbone structure and the presence of other substances in the reaction mixture. ub.edu For instance, in the simultaneous synthesis of ethyl tert-butyl ether (ETBE) and butyl tert-butyl ether (BTBE), the presence of ethanol can affect the catalytic performance for BTBE production. ub.edu Studies have shown that strongly acidic catalysts with a rigid polymer backbone, like Amberlyst™ 35, can enhance the reaction rate and reduce side reactions. ub.edu

CatalystReactantsTemperature (K)Pressure (MPa)Key FindingsReference
Amberlyst™ 35 Isobutene, Ethanol, 1-Butanol315–3532.5Enhances reaction rate and reduces side reactions in simultaneous ETBE and BTBE synthesis. ub.edu
Strong-acid cation exchange resin sec-Butyl alcohol, Isobutylene (B52900)313-3730.5-5.0High selectivity for sec-butyl tert-butyl ether. google.com
Amberlyst™ 35 1-Butanol, Isobutene303–356Not specifiedInternal mass transfer effects detected above 333 K for larger catalyst particles. researchgate.net

Zeolites and amorphous aluminosilicates are another important class of heterogeneous catalysts for ether synthesis. researchgate.net Their well-defined pore structures and tunable acidity make them attractive alternatives to ion-exchange resins, particularly due to their higher thermal stability. researchgate.netcollectionscanada.gc.ca

Zeolites like H-beta have shown activity comparable to commercial resin catalysts for the synthesis of methyl tert-butyl ether (MTBE). researchgate.net While the specific activity of many zeolites at lower temperatures may be a limitation, their high selectivity and robustness are significant advantages. researchgate.net Research has also explored the use of modified zeolites, such as those treated with fluorine species or desilicated to increase the density of acid sites, to enhance their catalytic activity in etherification reactions. collectionscanada.gc.ca In the synthesis of 4-methoxybenzyl sec-butyl ether, hierarchical zeolites have demonstrated the importance of catalyst structure in controlling selectivity. evitachem.com

Bimetallic catalysts, which consist of two different metals, often exhibit synergistic effects that lead to enhanced catalytic activity, selectivity, and stability compared to their monometallic counterparts. nih.govrsc.org In the context of ether synthesis, bimetallic catalysts are being investigated for reactions such as the direct synthesis of dimethyl ether from CO₂ or syngas. nih.govrsc.orgbohrium.com

For example, Cu/ZnO catalysts derived from bimetallic metal-organic frameworks have shown superior performance in dimethyl ether synthesis. nih.govsurrey.ac.uk The confinement of copper nanoparticles within the catalyst structure prevents their aggregation, leading to enhanced stability. nih.gov Similarly, copper-palladium bimetallic catalysts supported on zeolites have been found to be beneficial for dimethyl ether production from CO₂, with the presence of palladium improving copper dispersion and reducibility. rsc.org While not directly focused on Butane, 1-(1-methylpropoxy)-, these findings highlight the potential of bimetallic catalysts for various etherification processes. The formation of alloys, such as Pd-Cu, can be responsible for improved activity and selectivity in these reactions. researchgate.net

Catalyst SystemReactionKey FindingsReference
Cu/ZnO from bimetallic MOF Syngas to Dimethyl EtherEnhanced selectivity and stability due to confinement of Cu nanoparticles. nih.gov
Copper-Palladium on HZSM-5 Zeolite CO₂ to Dimethyl EtherPalladium improves copper dispersion and reducibility, increasing DME selectivity. rsc.org
PdZn–ZnO nanopowder Reduction of nitroarenesHigh activity and recyclability. bohrium.com

Novel Synthetic Routes and Green Chemistry Principles for Butane, 1-(1-methylpropoxy)-

The development of synthetic methodologies for ethers like Butane, 1-(1-methylpropoxy)-, also known as sec-butyl ethyl ether, is increasingly guided by the principles of green chemistry. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency. Researchers are exploring novel routes that are more sustainable than traditional methods, such as the classical Williamson ether synthesis which often involves stoichiometric amounts of base and the production of salt waste. libretexts.orgmasterorganicchemistry.comacs.org This section focuses on modern approaches including microwave-assisted synthesis, solvent-free systems, and other sustainable pathways that align with green chemistry objectives.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology for accelerating a wide range of chemical reactions. univpancasila.ac.idscielo.org.mx The use of microwave irradiation can lead to dramatic reductions in reaction times, from hours to minutes, along with increased product yields and higher selectivity. scielo.org.mx This technique is considered a green technology, partly because it can enable reactions to be carried out under solvent-free conditions. scielo.org.mx

While specific studies detailing the microwave-assisted synthesis of Butane, 1-(1-methylpropoxy)- are not extensively documented, the principles can be applied from related syntheses. For instance, the Williamson ether synthesis, a fundamental method for preparing ethers, can be significantly enhanced with microwave heating. libretexts.orgmasterorganicchemistry.com This would involve the reaction of an alkoxide with an alkyl halide. For Butane, 1-(1-methylpropoxy)-, two primary pathways exist:

Sodium ethoxide reacting with 2-halobutane.

Sodium sec-butoxide reacting with an ethyl halide.

To minimize the competing elimination reaction (E2), which is common with secondary halides, the second pathway using the less hindered ethyl halide is generally preferred. libretexts.orgmasterorganicchemistry.com

Microwave irradiation can also be used to synthesize catalysts or precursors for ether synthesis. For example, a molybdenum-oxo complex was synthesized using microwave heating in water, a process that failed under conventional heating, highlighting the unique reaction pathways microwave energy can enable. mdpi.com Furthermore, various heterocyclic compounds, such as benzimidazoles, have been synthesized rapidly and in high yields using microwave assistance, demonstrating the broad applicability of this technique. scispace.comnih.gov

Table 1: Comparison of Conventional vs. Microwave-Assisted Reactions

Reaction Type Conventional Method (Time) Microwave-Assisted Method (Time) Yield (%) (Microwave) Reference
Benzimidazole Synthesis 1-4 hours 1-3 minutes High univpancasila.ac.id
Glycosylation/Etherification 4-7 hours 2-4 minutes Good univpancasila.ac.id
Imidazolium IL Synthesis 8-72 hours < 1 hour High scielo.org.mx

This table illustrates the general advantages of microwave-assisted synthesis for various organic reactions, which are applicable to ether synthesis.

Solvent-Free Reaction Systems

Performing reactions without a solvent, or in "neat" conditions, is a core principle of green chemistry. This approach eliminates the environmental and economic costs associated with solvent purchase, purification, and disposal. Many microwave-assisted reactions can be conducted without a solvent, further enhancing their green credentials. scielo.org.mx

For the synthesis of ethers, solvent-free conditions can be achieved, particularly when coupled with microwave irradiation or solid-supported catalysts. The condensation of an alcohol and an alkyl halide in the presence of a solid base under microwave irradiation without any solvent is a feasible green route. For example, the synthesis of benzimidazoles has been achieved by reacting substrates on solid mineral supports in dry media under microwave irradiation. scispace.com

Another approach involves using one of the reactants in excess to act as the solvent. In the context of Butane, 1-(1-methylpropoxy)-, the synthesis could potentially be carried out in an excess of either sec-butanol or the ethyl halide, although the volatility and reactivity of the halide would need careful consideration. The use of ionic liquids as catalysts and reaction media, which can be recycled, also represents a move towards solvent-free or reduced-solvent processes. scielo.org.mx

Sustainable Synthetic Pathways

Sustainable synthesis of Butane, 1-(1-methylpropoxy)- involves a holistic approach that considers the entire lifecycle of the process, from starting materials to catalysts and energy consumption.

Catalytic Routes: A significant advancement is the move from stoichiometric reagents to catalytic systems. For ether synthesis, solid acid catalysts such as sulfonic acid-functionalized ion-exchange resins (e.g., Amberlyst) and zeolites are highly effective. researchgate.netub.edu These catalysts are advantageous because they are easily separated from the reaction mixture, can be regenerated and reused, and are less corrosive than liquid acids like sulfuric acid. They have been successfully used in the synthesis of fuel ethers like ethyl tert-butyl ether (ETBE) from ethanol and isobutylene or tert-butyl alcohol. researchgate.netub.eduresearchgate.net A similar strategy could be employed by reacting ethanol and butene isomers over a solid acid catalyst. Research on the dehydration of 1-butanol over Amberlyst resins has shown the formation of di-n-butyl ether, and the presence of alcohol impurities like isobutanol can lead to the formation of branched ethers, including 1-(1-methylpropoxy)butane. researchgate.net

Renewable Feedstocks: A key aspect of sustainability is the use of renewable starting materials. Bioethanol, produced from the fermentation of biomass, is a readily available renewable feedstock. researchgate.net Similarly, butanol isomers can be produced through fermentation processes. nih.gov Utilizing bio-derived ethanol and butanol for the synthesis of Butane, 1-(1-methylpropoxy)- would significantly improve the sustainability profile of the compound.

Atom Economy and Waste Reduction: The ideal synthesis maximizes atom economy by incorporating all reactant atoms into the final product. While the Williamson synthesis produces salt as a byproduct, catalytic dehydration of two alcohols or the addition of an alcohol to an alkene are more atom-economical routes. A catalytic Williamson ether synthesis (CWES) has been developed that operates at high temperatures (>300 °C) and allows the use of weaker alkylating agents like alcohols, converting them into potent alkylating agents in situ and avoiding salt production. acs.org

Table 2: Examples of Catalysts in Ether Synthesis

Catalyst Reactants Product Key Advantages Reference
Amberlyst-15 (Ion-Exchange Resin) Ethanol + tert-Butyl Alcohol Ethyl tert-butyl ether (ETBE) High activity, comparable to commercial catalysts. researchgate.netresearchgate.net
Carbon Catalysts (from lignocellulose) Ethanol + tert-Butyl Alcohol Ethyl tert-butyl ether (ETBE) Derived from renewable biomass, high activity. researchgate.net
β-Zeolite Ethanol + tert-Butyl Alcohol Ethyl tert-butyl ether (ETBE) Shape selectivity, reusable solid catalyst. researchgate.net

Reaction Mechanisms and Chemical Reactivity of Butane, 1 1 Methylpropoxy

General Ether Reactivity

Ethers exhibit a characteristic set of reactions primarily involving the ether oxygen and the adjacent carbon atoms. While generally unreactive towards many reagents, including dilute acids, bases, and nucleophiles, they undergo specific transformations under more forceful conditions.

Ethers are susceptible to slow oxidation by atmospheric oxygen in a process known as autoxidation. This is a free-radical chain reaction that results in the formation of dangerously unstable hydroperoxides and peroxides. The reaction is initiated by the abstraction of a hydrogen atom from a carbon adjacent to the ether oxygen (an alpha-carbon), as these C-H bonds are weakened by the adjacent oxygen atom.

The mechanism proceeds through three main stages:

Initiation: A radical initiator (In•) abstracts an alpha-hydrogen, forming a carbon-centered radical.

Propagation: The carbon radical reacts with molecular oxygen (O₂) to form a peroxy radical (ROO•). This peroxy radical can then abstract an alpha-hydrogen from another ether molecule, forming a hydroperoxide (ROOH) and regenerating a carbon radical to continue the chain.

Termination: The reaction ceases when radicals combine to form non-radical products.

For Butane, 1-(1-methylpropoxy)-, there are two non-equivalent alpha-carbons, meaning two potential hydroperoxide products can be formed.

Dehydration is not a characteristic reaction of acyclic ethers like Butane, 1-(1-methylpropoxy)-. The acid-catalyzed dehydration is a common method to synthesize ethers from alcohols, particularly symmetrical ethers from primary alcohols at specific temperatures. wikipedia.orgaip.org However, the reverse reaction, the dehydration of an ether to form alkenes and water, does not typically occur under these conditions. Ethers are stable to the conditions used for alcohol dehydration. Instead of dehydration, ethers may undergo thermal decomposition at very high temperatures, which proceeds through complex radical mechanisms rather than a direct elimination of water. royalsocietypublishing.orglibretexts.org

The most significant reaction of ethers is the cleavage of the carbon-oxygen bond. masterorganicchemistry.com This process requires strong reagents due to the general stability of the ether linkage.

Ethers can be cleaved by strong acids, most effectively by hydroiodic acid (HI) and hydrobromic acid (HBr); hydrochloric acid (HCl) is much less reactive. aip.org The reaction mechanism depends on the structure of the alkyl groups attached to the oxygen. The first step in all acidic cleavages is the protonation of the ether oxygen by the strong acid to form an oxonium ion, which creates a good leaving group (an alcohol). libretexts.org

For an unsymmetrical ether with primary and secondary alkyl groups, such as Butane, 1-(1-methylpropoxy)-, the subsequent step is a nucleophilic substitution that proceeds via an Sₙ2 mechanism. royalsocietypublishing.org The halide ion (I⁻ or Br⁻) acts as a nucleophile and attacks the less sterically hindered carbon atom of the protonated ether. masterorganicchemistry.com In this case, the attack occurs at the primary carbon of the n-butyl group.

If a tertiary alkyl group were present, the cleavage would proceed via an Sₙ1 mechanism due to the stability of the resulting tertiary carbocation. libretexts.org For secondary ethers, a mixture of Sₙ1 and Sₙ2 pathways is sometimes possible, but the Sₙ2 pathway at the less substituted carbon is generally favored when a primary carbon is also present. libretexts.org

Cleavage MechanismSubstrate StructureDescription
Sₙ2 Methyl, Primary, or Secondary Alkyl GroupsThe halide nucleophile attacks the protonated ether at the less sterically hindered carbon atom. This is a one-step, concerted mechanism.
Sₙ1 Tertiary, Benzylic, or Allylic Alkyl GroupsThe protonated ether dissociates to form a stable carbocation and an alcohol. The carbocation is then attacked by the halide nucleophile. This is a two-step mechanism.

Ethers are highly resistant to cleavage by bases and are often used as solvents for reactions involving strong bases like Grignard reagents or organolithium compounds. This stability is due to the fact that the leaving group would have to be an alkoxide ion (RO⁻), which is a strong base and therefore a very poor leaving group. Nucleophilic attack by a base (e.g., OH⁻) on the alpha-carbon is generally unsuccessful because the C-O bond is strong and there is no effective mechanism to displace the alkoxide. While some highly strained cyclic ethers (like epoxides) can be opened by strong nucleophiles/bases, acyclic ethers like Butane, 1-(1-methylpropoxy)- are inert under these conditions.

Ether Cleavage

Specific Reaction Pathways

While there are no widely recognized named reactions specific to Butane, 1-(1-methylpropoxy)-, its reactivity can be illustrated by applying the general principles above to its specific structure.

Oxidation Pathway: The autoxidation of Butane, 1-(1-methylpropoxy)- can occur at either of the two alpha-carbons.

Pathway A (Attack at the n-butyl group): Abstraction of a hydrogen from the alpha-carbon of the n-butyl group leads to the formation of 1-(1-methylpropoxy)butan-1-hydroperoxide.

Pathway B (Attack at the sec-butyl group): Abstraction of a hydrogen from the alpha-carbon of the sec-butyl group leads to the formation of 2-(butoxy)butan-2-hydroperoxide.

Acidic Cleavage Pathway (with HBr): As detailed in section 3.1.3.1, the reaction with a strong acid like HBr proceeds via an Sₙ2 mechanism.

Protonation: The ether oxygen is protonated by HBr to form the corresponding oxonium ion.

Nucleophilic Attack: The bromide ion (Br⁻) attacks the less sterically hindered alpha-carbon of the n-butyl group.

Products: The cleavage results in the formation of 1-bromobutane (B133212) and butan-2-ol.

ReactionReagentsMajor ProductsMechanism
Oxidation O₂ (air), light/initiator1-(1-methylpropoxy)butan-1-hydroperoxide and 2-(butoxy)butan-2-hydroperoxideFree Radical
Acidic Cleavage HBr or HI1-Bromobutane and Butan-2-ol (from HBr) or 1-Iodobutane and Butan-2-ol (from HI)Sₙ2

Combustion and Oxidation Kinetics

The combustion of ethers like sec-butyl ethyl ether involves complex radical chain reactions. The oxidation process can be broadly categorized into low-temperature and high-temperature pathways, with distinct chemical kinetics governing each regime.

At temperatures below approximately 800-900 K, the oxidation of alkanes and ethers is characterized by a complex set of reactions involving peroxy radicals. The low-temperature oxidation of ethers is a multi-step exothermic process that begins with the formation of hydroperoxides by absorbing oxygen researchgate.net. This is followed by the thermal decomposition of these hydroperoxides, which can lead to deep oxidation reactions or detonation caused by the proliferation of reactive free radicals researchgate.net.

In the case of ethers, the presence of the oxygen atom influences the C-H bond dissociation energies, making hydrogen atom abstraction from the carbon atoms adjacent to the ether oxygen (α-positions) particularly facile researchgate.net. For sec-butyl ethyl ether, this leads to the formation of specific hydroperoxides and subsequent oxygenated products. Studies on the oxidation of di-n-butyl ether have identified numerous products, including hydroperoxides (C₈H₁₈O₃) and dihydroperoxides (C₈H₁₈O₅), which are indicative of the complex chemistry involved nih.gov.

Table 1: Key Steps in the Low-Temperature Oxidation of Ethers

Step Reaction Description
Initiation RH + O₂ → R· + HO₂· Initial formation of a fuel radical.
H-Abstraction RH + ·OH → R· + H₂O A primary chain propagation step forming a fuel radical.
O₂ Addition R· + O₂ ⇌ ROO· Formation of an alkylperoxy radical. This equilibrium shifts to the left at higher temperatures. nih.gov
Isomerization ROO· → ·QOOH Intramolecular H-atom transfer to form a hydroperoxy-alkyl radical.
Second O₂ Addition ·QOOH + O₂ → ·O₂QOOH Formation of a peroxy-hydroperoxy-alkyl radical, a key step towards chain branching.
Chain Branching ·O₂QOOH → Products + 2 ·OH Decomposition pathways that increase the number of reactive radicals, leading to autoignition.

The initial step in the oxidation of sec-butyl ethyl ether is the abstraction of a hydrogen atom from the fuel molecule, forming an ether radical. The site of H-abstraction is crucial as it determines the subsequent reaction pathways. Due to the ether functional group, the C-H bonds on the carbon atoms alpha to the oxygen are weakened, making them primary sites for abstraction researchgate.net.

For sec-butyl ethyl ether (CH₃CH₂CH(O-CH₂CH₃)CH₃), there are several potential sites for H-abstraction. Reaction flux analysis on analogous ethers, such as diisobutyl ether (DIBE), shows that the α-radical is the major radical formed, accounting for a significant portion of the fuel consumption nrel.gov. This primary radical then adds O₂ to initiate the low-temperature oxidation chemistry pathways nrel.gov.

The primary radicals formed from sec-butyl ethyl ether would be:

α-radicals: Formed by H-abstraction from the CH group or the CH₂ group bonded to the ether oxygen.

β-radicals: Formed by H-abstraction from the CH₂ or CH₃ groups adjacent to the α-carbons.

The specific structure of the ether influences its NTC behavior. For example, studies on di-sec-butyl ether (DSBE) showed no NTC behavior at low pressure, which was attributed to the formation of sec-butanol strongly competing with the typical low-temperature chemistry nrel.gov. In contrast, di-n-butyl ether (DNBE) and diisobutyl ether (DIBE) do exhibit NTC behavior due to the competition between chain-propagation and chain-branching reactions of their respective ·QOOH radicals nrel.gov. For sec-butyl ethyl ether, the exhibition and magnitude of NTC behavior would similarly depend on the stability of the initially formed radicals and the relative rates of the competing reaction pathways.

Thermodynamic Studies of Reactions

Thermodynamic analysis is essential for understanding the feasibility and equilibrium position of chemical reactions, such as the synthesis of sec-butyl ethyl ether.

The synthesis of ethers like sec-butyl ethyl ether typically involves the acid-catalyzed etherification of an alcohol with an alkene. A detailed thermodynamic analysis for the synthesis of a close analog, ethyl tert-butyl ether (ETBE) from tert-butyl alcohol (TBA) and ethanol (B145695), has been performed to determine the liquid-phase equilibrium constant (K) expression researchgate.netacs.org. The equilibrium constant provides a measure of the extent to which reactants are converted to products at equilibrium. For the isomerization of n-butane to isobutane, the equilibrium constant is expressed as the ratio of the product concentration to the reactant concentration at equilibrium libretexts.orgcollegeboard.org.

In practice, the true thermodynamic equilibrium may not be reached due to the occurrence of side reactions. These can include the dimerization of the alkene or the dehydration of the alcohol to form a symmetric ether ub.edu. When irreversible side-reactions occur, the system may reach a pseudo-equilibrium state rather than a true thermodynamic equilibrium ub.edu.

For the liquid-phase synthesis of ETBE at 298 K, the standard molar enthalpy of reaction was found to be -1.23 kJ·mol⁻¹ acs.org. Thermodynamic data for etherification reactions are crucial for process design and optimization.

Table 2: Thermodynamic Parameters for the Liquid-Phase Synthesis of Ethyl Tert-Butyl Ether (ETBE) (Analogous to SBEE Synthesis)

Parameter Value Reference
Standard Molar Reaction Enthalpy (ΔrH°m) at 298 K -34.8 ± 1.3 kJ/mol osti.gov
Standard Molar Enthalpy of Formation (ΔfH°m) at 298.2 K -349.9 kJ/mol osti.gov

Note: These values are for ETBE and serve as an estimate for the analogous SBEE synthesis.

The thermodynamic properties of a reaction, including the equilibrium constant, can be influenced by the non-ideality of the reaction medium. In an ideal solution, the activity of each component is equal to its mole fraction, and intermolecular forces are uniform. In non-ideal solutions, activity coefficients are used to correct for deviations from ideality.

For the liquid-phase synthesis of ETBE from TBA and ethanol, the system was found to approach ideal conditions researchgate.netacs.org. The UNIFAC (UNIQUAC Functional-group Activity Coefficients) method can be used to estimate activity coefficients to account for liquid-phase non-ideality in such systems osti.gov. The finding that similar etherification systems approach ideality suggests that for preliminary thermodynamic assessments of sec-butyl ethyl ether synthesis, assuming an ideal reaction medium may be a reasonable approximation. However, for precise kinetic modeling, especially where reactant concentrations are high, accounting for the non-ideality of the reaction medium is important ub.edu.

Interaction Studies with Solvents and Catalysts

Butane, 1-(1-methylpropoxy)- is utilized as a solvent in various chemical and industrial processes due to its ability to dissolve a wide range of substances. Its interactions with other solvents and catalysts are crucial in determining reaction pathways and efficiencies.

The primary reactive site in Butane, 1-(1-methylpropoxy)- is the ether oxygen with its lone pairs of electrons, making it susceptible to interaction with acidic catalysts. The first step in the acid-catalyzed cleavage of ethers is the protonation of the ether oxygen to form an oxonium ion. This converts the alkoxy group into a good leaving group (an alcohol). chemistrysteps.commasterorganicchemistry.com

The subsequent reaction pathway depends on the structure of the alkyl groups attached to the ether oxygen. chemistrysteps.commasterorganicchemistry.com In the case of Butane, 1-(1-methylpropoxy)-, the carbon atoms alpha to the oxygen are a primary carbon (from the n-butyl group) and a secondary carbon (from the sec-butyl group).

Interaction with Solvents: The choice of solvent can influence the reaction mechanism. Polar protic solvents, such as water and alcohols, can stabilize charged intermediates, favoring unimolecular substitution (S(_N)1) pathways. ncert.nic.in Polar aprotic solvents, on the other hand, are more suitable for bimolecular substitution (S(_N)2) reactions. ncert.nic.in

Interaction with Catalysts: Strong acids like hydroiodic acid (HI) and hydrobromic acid (HBr) are effective catalysts for ether cleavage. masterorganicchemistry.com Lewis acids such as boron tribromide (BBr(_3)) can also be used. masterorganicchemistry.com The nature of the catalyst can influence the selectivity of the cleavage of unsymmetrical ethers.

Catalyst TypeGeneral Interaction with EthersPotential Products with Butane, 1-(1-methylpropoxy)-
Strong Protic Acids (e.g., HI, HBr)Protonation of the ether oxygen, followed by nucleophilic attack by the conjugate base.1-Butanol (B46404), 2-Butanol, 1-Iodobutane, 2-Iodobutane
Lewis Acids (e.g., BBr(_3))Coordination with the ether oxygen, activating the C-O bond for cleavage.1-Bromobutane, 2-Bromobutane (B33332), and corresponding butanols.

Mechanistic Investigations

Spectroscopic Analysis of Reaction Intermediates

The direct observation and characterization of reaction intermediates are crucial for elucidating reaction mechanisms. While no specific spectroscopic studies on the reaction intermediates of Butane, 1-(1-methylpropoxy)- were found, the expected intermediates in its acid-catalyzed reactions are oxonium ions and potentially carbocations.

Oxonium Ions: The initial intermediate in acid-catalyzed ether reactions is the protonated ether, an oxonium ion. These species are generally unstable and present in low concentrations, making their direct spectroscopic observation challenging. However, techniques like NMR spectroscopy at low temperatures could potentially be used to characterize them.

Carbocation Intermediates: If the reaction proceeds via an S(_N)1 mechanism, a secondary carbocation (from the cleavage of the sec-butyl group) could be formed. Carbocations have characteristic spectroscopic signatures, including significant downfield shifts in C NMR spectra for the positively charged carbon atom.

General Spectroscopic Techniques for Ethers: Standard spectroscopic techniques are used to characterize the starting material and final products of reactions involving Butane, 1-(1-methylpropoxy)-.

Infrared (IR) Spectroscopy: Ethers show a characteristic C-O stretching vibration in the range of 1050-1150 cm. libretexts.orgfiveable.mepressbooks.pub

Nuclear Magnetic Resonance (NMR) Spectroscopy:

In H NMR, protons on the carbons adjacent to the ether oxygen are deshielded and typically appear in the 3.4-4.5 ppm region. libretexts.orgpressbooks.pub

In C NMR, the carbons bonded to the oxygen are also deshielded and resonate in the 50-80 ppm range. libretexts.orgpressbooks.pub

A kinetic study of a cyclization reaction involving a homoallylic ether utilized H NMR analysis to monitor the consumption of the substrate over time, demonstrating the utility of this technique in mechanistic studies of ethers. acs.org

Computational Chemistry for Reaction Pathways

Computational studies on the reactions of ethers often employ quantum-mechanical methods to:

Determine Reaction Energetics: Calculate the potential energy surface of the reaction, including the activation energies (reaction barriers) and reaction enthalpies. nih.govnih.govacs.orgresearchgate.net

Elucidate Transition State Structures: Optimize the geometry of transition states to understand the bond-breaking and bond-forming processes. acs.org

Investigate Reaction Mechanisms: Compare the feasibility of different reaction pathways, such as S(_N)1 versus S(_N)2 for ether cleavage.

Analyze Isotope Effects: Predict kinetic isotope effects to compare with experimental data and further validate the proposed mechanism. nih.gov

For instance, a computational study on the gas-phase reactions of diethyl ether with anions investigated the kinetic barriers and isotope effects to understand the elimination reaction mechanisms. nih.gov Another study on the reaction of dimethyl ether with nitric oxide used computational methods to determine the potential energy surface and temperature-dependent rate coefficients. nih.gov A synergistic approach combining experimental data with computational calculations has been shown to be highly effective in elucidating complex reaction mechanisms. rsc.org

Computational MethodApplication in Studying Ether Reactions
Density Functional Theory (DFT)Geometry optimization of reactants, products, and transition states.
Møller-Plesset perturbation theory (MP2)Calculation of electron correlation effects for more accurate energies.
Coupled Cluster (CC) methodsHigh-accuracy energy calculations for benchmarking and reaction barrier determination. nih.govresearchgate.net
Intrinsic Reaction Coordinate (IRC)To confirm that a transition state connects the correct reactants and products. acs.org

Kinetic Modeling and Simulation of Reactions

Kinetic modeling and simulation are employed to quantitatively describe the rates of chemical reactions and to predict the evolution of species concentrations over time. Such models are essential for optimizing reaction conditions and understanding complex reaction networks.

While specific kinetic models for reactions of Butane, 1-(1-methylpropoxy)- are not available, studies on other ethers and related compounds demonstrate the approach. For example, a detailed kinetic model was developed for the reaction of OH radicals with dimethyl ether, which included calculations of temperature-dependent rate coefficients and modeling of isotope effects. acs.org

The development of a kinetic model for a reaction involving Butane, 1-(1-methylpropoxy)- would involve:

Postulating a Reaction Mechanism: A set of elementary reaction steps is proposed based on chemical principles and available experimental or computational data.

Determining Rate Constants: The rate constants for each elementary step are determined, either from experimental measurements or from theoretical calculations (e.g., using transition state theory).

Formulating Rate Equations: A system of differential equations describing the rate of change of concentration for each species is formulated.

Model Simulation and Validation: The model is solved numerically to simulate the reaction under various conditions and the results are compared with experimental data to validate the model.

Kinetic studies on the cyclization of a homoallylic ether demonstrated a first-order exponential decay of the substrate, indicating that only one substrate molecule is involved in the rate-limiting step. acs.org This type of experimental data is crucial for the development and validation of kinetic models.

Advanced Characterization and Analytical Techniques in Research

Spectroscopic Methods

Spectroscopy is a key analytical tool that uses the interaction of electromagnetic radiation with a substance to determine its structure. For an aliphatic ether like Butane, 1-(1-methylpropoxy)-, techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier Transform Infrared (FTIR) spectroscopy are indispensable for unambiguous identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is one of the most powerful techniques for determining the precise structure of an organic molecule by mapping the carbon and hydrogen framework. As experimental spectra for this specific compound are not publicly available, the following data are based on established principles and predictive models for aliphatic ethers.

¹H NMR Spectroscopy

In ¹H NMR, the chemical environment of each proton (hydrogen atom) in the molecule is analyzed. Protons in different locations will resonate at different frequencies, resulting in distinct signals. The predicted ¹H NMR spectrum of Butane, 1-(1-methylpropoxy)- would exhibit signals corresponding to the various alkyl groups.

The structure, CH₃-CH₂-CH₂-CH₂-O-CH(CH₃)-CH₂-CH₃, has several unique proton environments. The signals are predicted as follows, with chemical shifts (δ) given in parts per million (ppm) relative to a standard like tetramethylsilane (B1202638) (TMS).

¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. Due to the asymmetry of Butane, 1-(1-methylpropoxy)-, all eight carbon atoms are chemically distinct and would therefore produce eight unique signals in the ¹³C NMR spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which acts as a molecular fingerprint.

For Butane, 1-(1-methylpropoxy)- (molecular weight: 130.23 g/mol ), the electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) at m/z = 130. The fragmentation pattern is dominated by cleavage of the carbon-carbon and carbon-oxygen bonds, particularly the alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen atom), which is characteristic of ethers.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. This technique is excellent for identifying the functional groups present in a molecule. The FTIR spectrum of Butane, 1-(1-methylpropoxy)- would be dominated by absorptions corresponding to C-H and C-O bond vibrations.

The most characteristic peak for identifying this compound as an ether would be the strong C-O-C stretching absorption found in the fingerprint region, typically around 1100 cm⁻¹.

Chromatographic Separations

Chromatography is a laboratory technique for the separation of a mixture. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate.

Gas Chromatography (GC) and GC-MS

Gas chromatography is an ideal technique for the separation and analysis of volatile and thermally stable compounds like Butane, 1-(1-methylpropoxy)-. In GC, the mobile phase is an inert gas (e.g., helium or nitrogen), and the stationary phase is a high-boiling-point liquid coated on a solid support within a long, thin capillary column.

The separation is based on the differential partitioning of the analyte between the mobile and stationary phases. Since Butane, 1-(1-methylpropoxy)- is a relatively non-polar compound, a non-polar stationary phase, such as one based on polydimethylsiloxane, would be a suitable choice. chemicalbook.com The elution order in such a system generally follows the boiling points of the components, with more volatile compounds eluting first. chemicalbook.com The temperature of the GC oven is a critical parameter that is optimized to achieve efficient separation in a reasonable time. chemicalbook.com

When coupled with a mass spectrometer (GC-MS), this technique provides not only separation (retention time from the GC) but also definitive identification based on the mass spectrum of each separated component. This powerful combination allows for both qualitative and quantitative analysis of the compound in complex mixtures.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a separation technique that uses a liquid mobile phase and a solid stationary phase. While extremely versatile, HPLC is generally not the primary method for analyzing highly volatile, non-polar compounds like simple aliphatic ethers. Such compounds typically have weak interactions with common stationary phases and are eluted very quickly, leading to poor separation.

However, if HPLC analysis were required, a reversed-phase method would be employed. This involves a non-polar stationary phase (e.g., C8 or C18) and a polar mobile phase. For Butane, 1-(1-methylpropoxy)-, the mobile phase would likely consist of a high percentage of an organic solvent like acetonitrile (B52724) or methanol (B129727) mixed with water to ensure sufficient interaction and retention on the column. Detection would be challenging as the compound lacks a chromophore, necessitating the use of a universal detector like a refractive index detector (RID) or an evaporative light scattering detector (ELSD). Given these complexities, GC is the more direct, sensitive, and commonly used chromatographic method for this class of compound.

Other Analytical Techniques

Beyond standard spectroscopic methods, a deeper characterization of Butane, 1-(1-methylpropoxy)- involves techniques that probe its thermal and crystalline properties. These methods are instrumental in determining the material's stability, phase transitions, and solid-state structure, which are critical parameters for its application and handling.

Thermogravimetric Analysis is a cornerstone technique for assessing the thermal stability of a compound. It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For Butane, 1-(1-methylpropoxy)-, TGA can provide precise data on its decomposition profile.

Detailed research findings on the TGA of Butane, 1-(1-methylpropoxy)- are not extensively available in publicly accessible literature. However, analogous studies on similar ethers, such as the thermal decomposition of sec-butyl ethyl ether, suggest that the primary decomposition pathway involves radical chain reactions. researchgate.net Pyrolysis experiments on related compounds have been conducted at elevated pressures and temperatures, revealing the formation of smaller alkanes and carbonyl compounds. researchgate.net A hypothetical TGA curve for Butane, 1-(1-methylpropoxy)- would be expected to show a single, sharp weight loss step corresponding to its boiling point and vaporization if heated in an inert atmosphere, as it is a volatile liquid. In an oxidative atmosphere, the decomposition would occur at a different temperature range and likely involve a more complex profile.

Parameter Expected Observation for Butane, 1-(1-methylpropoxy)-
Onset of Decomposition (Inert Atm.)Expected to be near the boiling point, reflecting vaporization.
Decomposition Products (Pyrolysis)Likely to include smaller alkanes, alkenes, and carbonyl compounds. researchgate.net
Residue at High TemperatureExpected to be negligible due to the compound's volatility.

Differential Scanning Calorimetry is a powerful thermoanalytical technique that measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. This allows for the determination of various thermal transitions.

For Butane, 1-(1-methylpropoxy)-, DSC analysis would be instrumental in identifying its melting point and boiling point. As a liquid at room temperature, a DSC scan starting from a low temperature would show an endothermic peak corresponding to its melting point. Upon further heating, a broad endotherm would indicate its boiling point. The enthalpy of these transitions, which is the amount of energy absorbed during the phase change, can also be quantified from the DSC data. While specific DSC thermograms for Butane, 1-(1-methylpropoxy)- are not widely published, its known physical properties can be used to predict the approximate temperatures of these transitions.

Thermal Transition Reported/Predicted Value
Boiling Point130-131 °C echemi.com
Melting PointData not readily available.
Enthalpy of Vaporization (ΔHvap)Data can be estimated using various thermodynamic models.

This table presents known physical data and expected parameters from a DSC analysis. Detailed experimental DSC data for this specific compound is sparse in the literature.

X-ray Diffraction is a premier technique for investigating the crystalline structure of materials. It relies on the constructive interference of monochromatic X-rays and a crystalline sample. For a compound to be analyzed by XRD, it must be in a solid, crystalline form.

Butane, 1-(1-methylpropoxy)- is a liquid under standard conditions. Therefore, XRD analysis would require the compound to be solidified by cooling it to a temperature below its freezing point. Once in a crystalline state, XRD could be used to determine its crystal lattice parameters, space group, and the arrangement of molecules within the crystal. This information is fundamental to understanding its solid-state properties. There is currently a lack of published XRD data for Butane, 1-(1-methylpropoxy)-, which is not uncommon for simple organic liquids that are not typically studied in their crystalline form unless specific solid-state applications are being explored.

Crystallographic Parameter Information Obtainable from XRD
Crystal SystemThe basic geometric framework of the crystal lattice.
Space GroupThe symmetry operations that describe the crystal's internal structure.
Unit Cell DimensionsThe lengths of the sides and the angles between them for the unit cell.
Atomic CoordinatesThe positions of the individual atoms within the unit cell.

This table outlines the type of data that could be obtained from an XRD analysis if the compound were crystallized. No experimental XRD data for Butane, 1-(1-methylpropoxy)- is currently available in the public domain.

Applications of Butane, 1 1 Methylpropoxy in Chemical Research and Industry

Solvent Applications in Organic Synthesis

The primary application of Butane, 1-(1-methylpropoxy)- lies in its function as a solvent. lookchem.com It is utilized in a variety of chemical and industrial processes, as well as in laboratory environments for conducting research and experiments. lookchem.com Its utility as a solvent is attributed to its chemical structure and resulting physical properties.

Dissolution Properties for Organic Compounds

Butane, 1-(1-methylpropoxy)- is recognized for its capacity to dissolve a broad spectrum of substances, making it a versatile component in the chemical industry. lookchem.com This attribute is due to the ether's molecular structure, which contains both nonpolar alkyl chains (the n-butyl and sec-butyl groups) and a polar C-O-C ether linkage. This combination allows it to effectively solvate a wide range of organic compounds. Its compatibility with numerous chemicals makes it effective in facilitating desired chemical reactions. lookchem.com

Use in Extraction Processes

While specific industrial-scale extraction processes using Butane, 1-(1-methylpropoxy)- are not extensively documented in publicly available literature, the properties of closely related isomers, such as di-sec-butyl ether, suggest its potential utility in this area. Di-sec-butyl ether is employed as a solvent in extraction procedures due to its low polarity, which enables it to dissolve a wide array of organic compounds. prepchem.com Ethers are generally effective extraction solvents for separating organic compounds from aqueous solutions or solid matrices.

Intermediate in Chemical Synthesis

The role of Butane, 1-(1-methylpropoxy)- as a chemical intermediate is linked to the reactivity of the ether functional group. Ethers can be cleaved under certain conditions, and their unique solvent properties can influence reaction pathways. A related compound, sec-butyl tert-butyl ether, is formed through the catalytic etherification of isobutene and sec-butanol. google.com

Pharmaceutical Synthesis

Currently, there is no readily available scientific literature or public patent documentation that specifically identifies Butane, 1-(1-methylpropoxy)- as a direct intermediate in the synthesis of pharmaceutical compounds. While ethers, in general, are used as solvents in pharmaceutical manufacturing, the specific application of this compound as a building block in drug synthesis is not documented.

Agrochemical Synthesis

Similar to its application in pharmaceuticals, there is a lack of specific, publicly accessible information detailing the use of Butane, 1-(1-methylpropoxy)- as an intermediate in the synthesis of agrochemicals. General chemical synthesis principles allow for the possibility of its use, but no concrete examples are found in current research or patents.

Fuel and Energy Applications

The potential for ethers to be used as fuel additives is an area of active research, primarily due to their oxygen content which can promote cleaner combustion and increase octane (B31449) ratings. iea-amf.orgacela.org Fuel ethers like methyl tert-butyl ether (MTBE) and ethyl tert-butyl ether (ETBE) have been used as gasoline oxygenates. iea-amf.orgacela.org

Research into the combustion chemistry of isomers of Butane, 1-(1-methylpropoxy)-, such as di-n-butyl ether and diisobutyl ether, has been conducted to understand their oxidation characteristics. prepchem.com These studies are important for evaluating their potential as fuel additives. prepchem.com However, there is no current evidence to suggest that Butane, 1-(1-methylpropoxy)- is actively used as a fuel or a commercial fuel additive. Furthermore, specific data on its heating value or combustion efficiency are not available in the public domain.

Fuel Additive for Combustion Efficiency

While direct and extensive research on Butane, 1-(1-methylpropoxy)- as a primary fuel additive is not widely documented in publicly available literature, its properties as an ether suggest potential benefits for combustion efficiency. Ethers are a class of organic compounds that have been investigated and used as fuel additives to enhance the octane rating of gasoline and promote more complete combustion. One of the most well-known ether fuel additives is Methyl tert-butyl ether (MTBE), which has been used to increase the oxygen content of gasoline, leading to a more efficient burn and a reduction in certain tailpipe emissions.

The potential for Butane, 1-(1-methylpropoxy)- to act in a similar capacity stems from its chemical structure. As an ether, it contains an oxygen atom bonded to two alkyl groups. This oxygen content can help to improve the combustion process in an internal combustion engine. Research on other ethers, such as oxymethylene ethers (OMEs), has shown that the inclusion of ether functional groups can significantly reduce soot production during combustion. Studies on OMEs with larger alkyl groups, such as butyl-terminating groups, have indicated improved compatibility with existing diesel systems.

The branched structure of Butane, 1-(1-methylpropoxy)- may also contribute to a higher octane number, which is a measure of a fuel's resistance to knocking or detonation. A higher octane rating allows for higher compression ratios in engines, which can lead to greater thermal efficiency and power output. While specific studies quantifying the impact of Butane, 1-(1-methylpropoxy)- on combustion efficiency are limited, the general principles of ether fuel additives provide a basis for its potential in this application.

Biofuel Research and Diesel Alternatives

In the quest for renewable and cleaner-burning fuels, various biomass-derived compounds are being explored as potential diesel alternatives or blendstocks. Ethers, including those with butyl groups, are of interest in this field. The production of Butane, 1-(1-methylpropoxy)- can be associated with the dehydration of butanols, which can be produced from biomass. For instance, research has shown that the presence of 2-methyl-1-propanol (B41256) (isobutanol), a potential biofuel, during the dehydration of 1-butanol (B46404) can enhance the formation of branched ethers like Butane, 1-(1-methylpropoxy)-.

The properties of Butane, 1-(1-methylpropoxy)- make it a candidate for consideration in biofuel research. A study investigating various ethers has measured the Ignition Quality Number (IQN) of Butane, 1-(1-methylpropoxy)- to be 93.6. The IQN is a measure of a fuel's readiness to auto-ignite under the conditions found in a diesel engine, similar to the cetane number. A higher IQN is generally desirable for diesel fuels as it indicates a shorter ignition delay period, leading to smoother combustion. The high IQN of this compound suggests it could have favorable combustion characteristics in a diesel engine.

Furthermore, research into oxymethylene ethers (OMEs) with butyl-terminating groups has shown that increasing the length of the alkyl group can lead to a significant reduction in water solubility. This is an important property for diesel fuel alternatives, as high water solubility can lead to issues with fuel stability and corrosion of engine components. While OMEs are a different class of ethers, this finding suggests that the butyl groups in Butane, 1-(1-methylpropoxy)- could contribute to favorable fuel properties for a diesel alternative.

Interactive Data Table: Properties of Butyl Ethers and Related Compounds

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL at 25°C)
Butane, 1-(1-methylpropoxy)-C8H18O130.23130-1310.769 (at 15°C)
sec-Butyl Methyl EtherC5H12O88.15750.742
di-sec-Butyl EtherC8H18O130.231210.759

Combustion Studies in Engines

Detailed engine combustion studies specifically utilizing Butane, 1-(1-methylpropoxy)- as a primary fuel or additive are not extensively reported in the available scientific literature. However, research on related compounds provides insights into how it might perform. Studies on other ethers as fuel additives have generally shown a reduction in carbon monoxide (CO) and hydrocarbon (HC) emissions due to the more complete combustion facilitated by the oxygen content of the ether.

Combustion and pyrolysis studies of butyl acetate (B1210297) isomers, which are esters but share the butyl functional group, have shown them to be promising biofuels that can enhance blendstock performance and reduce soot formation. These studies indicate that at elevated temperatures, the majority of the fuel decomposes into acetic acid and the corresponding butenes. This suggests that the combustion behavior of butyl-containing compounds is an active area of research.

Given the high Ignition Quality Number (IQN) of 93.6 for Butane, 1-(1-methylpropoxy)-, it would be expected to perform well in a compression-ignition (diesel) engine. A high IQN generally correlates with a shorter ignition delay, which can lead to lower peak pressures and a smoother combustion process. Further experimental studies in test engines would be necessary to fully characterize its combustion behavior, including its effects on engine performance, efficiency, and emissions of regulated pollutants such as nitrogen oxides (NOx) and particulate matter (PM).

Emerging and Specialized Applications

Beyond its potential in the fuel sector, Butane, 1-(1-methylpropoxy)- has established use as a solvent in various industrial and chemical processes. Its ability to dissolve a range of substances makes it a versatile component in chemical synthesis and formulations.

An emerging and specialized application for related butyl ethers is in the hydrothermal electrolysis of wastewater containing 1-butanol. In this process, butyl 2-butyl ether (an isomer of the subject compound) has been identified as a product, indicating a potential role for this class of compounds in waste valorization and the production of value-added chemicals.

Further research may uncover other specialized applications for Butane, 1-(1-methylpropoxy)- in areas such as specialty chemicals, coatings, or as an intermediate in the synthesis of other organic compounds. Its specific combination of a branched alkyl group and an ether linkage may impart unique properties that could be exploited in novel applications.

Environmental Fate and Degradation Studies of Butane, 1 1 Methylpropoxy

Biodegradation Pathways

In soil and aquatic environments, the breakdown of Butane, 1-(1-methylpropoxy)- is primarily mediated by microbial activity. The biodegradability of fuel ethers has been a subject of extensive research due to their potential as groundwater contaminants.

The aerobic biodegradation of ethers like Butane, 1-(1-methylpropoxy)- is typically initiated by monooxygenase enzymes. whiterose.ac.uk Microorganisms capable of degrading these compounds, such as certain strains of Gordonia terrae and various propane-oxidizing bacteria, utilize these enzymes to hydroxylate the ether molecule. asm.org This initial step involves the insertion of an oxygen atom, which destabilizes the ether linkage and facilitates subsequent breakdown.

Studies on the closely related compound ETBE have shown that enzymes like cytochrome P450 monooxygenase are crucial for initiating the degradation process. cngb.orgnih.gov The process is often cometabolic, meaning the bacteria require another primary substrate (like an alkane) to produce the necessary enzymes for ether degradation. whiterose.ac.uk The rate of microbial metabolism can be influenced by various environmental factors, including the availability of oxygen, the presence of co-contaminants, and the microbial population density.

The initial enzymatic attack on fuel ethers typically leads to the cleavage of the ether bond, resulting in the formation of an alcohol and an aldehyde or ketone. For ETBE, the primary metabolites identified are tert-butyl alcohol (TBA) and acetaldehyde (B116499). whiterose.ac.uk TBA itself can be further oxidized by microorganisms to intermediates such as 2-methyl-2-hydroxy-1-propanol and 2-hydroxyisobutyric acid. asm.org

By analogy, the biodegradation of Butane, 1-(1-methylpropoxy)- is expected to produce sec-butanol and butyraldehyde. These primary metabolites are generally more biodegradable than the parent ether compound and can be further metabolized by a wider range of microorganisms, eventually leading to their complete mineralization to carbon dioxide and water under aerobic conditions.

Table 2: Expected Primary Metabolites from the Biodegradation of Butane, 1-(1-methylpropoxy)-

Parent CompoundExpected Primary Metabolites
Butane, 1-(1-methylpropoxy)-sec-Butanol, Butyraldehyde
Ethyl tert-butyl ether (ETBE)tert-Butyl alcohol (TBA), Acetaldehyde whiterose.ac.uk
Methyl tert-butyl ether (MTBE)tert-Butyl alcohol (TBA), Formaldehyde asm.org

Advanced Oxidation Processes for Environmental Remediation

For the treatment of water contaminated with recalcitrant organic compounds like Butane, 1-(1-methylpropoxy)-, conventional methods may be insufficient. Advanced Oxidation Processes (AOPs) offer a promising alternative for the effective degradation of such pollutants. AOPs are characterized by the in-situ generation of highly reactive species, predominantly hydroxyl radicals, which can non-selectively oxidize a broad range of organic contaminants. portalabpg.org.brresearchgate.netmdpi.com

Common AOPs include processes like UV/H₂O₂, Fenton (Fe²⁺/H₂O₂), and photo-Fenton reactions. These methods generate •OH radicals that can rapidly attack the ether molecule, initiating a cascade of oxidation reactions that lead to the breakdown of the parent compound into smaller, less harmful intermediates and ultimately to mineralization. The effectiveness of AOPs depends on factors such as pH, the concentration of the oxidant, and the intensity of UV radiation (if applicable). While specific studies on the application of AOPs to Butane, 1-(1-methylpropoxy)- are limited, the successful application of these technologies for the remediation of other fuel ethers like MTBE suggests their potential for treating contamination by this compound. portalabpg.org.br

Environmental Monitoring and Analysis

Industrial hygiene monitoring practices indicate that "Butane, 1-(1-methylpropoxy)-", also known as sec-butyl methyl ether, is a compound that can be monitored in workplace environments to ensure occupational safety. ttilabs.comafcintl.com This monitoring often involves the use of passive sampling badges, which provide a cost-effective method for measuring exposure to various toxic vapors. afcintl.com Additionally, specialized companies offer reference standards for "sec-butyl methyl ether" for use in analytical laboratories, suggesting its relevance in environmental and industrial testing.

Analytical techniques for identifying and quantifying "Butane, 1-(1-methylpropoxy)-" primarily rely on chromatographic methods. Gas chromatography (GC) is a standard technique for the analysis of volatile ethers. When coupled with a flame ionization detector (FID), GC provides a sensitive method for detecting and measuring the concentration of this compound. This methodology is suitable for determining the purity of substances where "Butane, 1-(1-methylpropoxy)-" may be present as an impurity.

For more specific and sensitive analysis, particularly in complex environmental matrices, gas chromatography-mass spectrometry (GC-MS) is the preferred method. This technique provides not only quantitative data but also qualitative information that confirms the identity of the compound based on its mass spectrum.

While laboratories have the capability to test for "sec-Butyl Methyl Ether" in air samples, specific data on its concentration in ambient air, water, or soil is not extensively documented in publicly accessible environmental studies. ttilabs.com The available information is often in the context of its inclusion in lists of analyzable VOCs by commercial and industrial laboratories rather than in published environmental monitoring surveys.

Below is a summary of the analytical methods applicable to "Butane, 1-(1-methylpropoxy)-".

Analytical MethodDetectorApplicationKey Features
Gas ChromatographyFlame Ionization Detector (GC-FID)Purity analysis, Industrial hygieneRobust, sensitive to hydrocarbons
Gas ChromatographyMass Spectrometry (GC-MS)Environmental sample analysisHigh specificity, compound identification
Passive Sampling BadgesLaboratory Analysis (e.g., GC)Personal exposure monitoringCost-effective, time-weighted average concentration

Computational and Theoretical Studies on Butane, 1 1 Methylpropoxy

Molecular Modeling and Simulation

Molecular modeling and simulation encompass a range of computational techniques used to mimic the behavior of molecules and materials. These approaches are crucial for understanding the structure-property relationships of compounds such as Butane, 1-(1-methylpropoxy)-.

Molecular dynamics (MD) is a computational method for analyzing the physical movements of atoms and molecules. The atoms and molecules are allowed to interact for a fixed period of time, giving a view of the dynamic evolution of the system. In the context of ethers, MD simulations can elucidate various properties including density, viscosity, diffusion coefficients, and conformational changes. acs.org

While specific MD studies on Butane, 1-(1-methylpropoxy)- are not extensively documented in publicly available literature, the methodology is well-established for similar aliphatic ethers. worldscientific.comacs.org Such simulations would involve defining a force field—a set of parameters that describe the potential energy of the system—and then solving Newton's equations of motion for each atom. For ethers, force fields like TraPPE (Transferable Potentials for Phase Equilibria) have been adjusted to accurately model their behavior. acs.org

A typical MD simulation for Butane, 1-(1-methylpropoxy)- would provide data on its liquid structure, transport properties, and interactions with other molecules. For instance, simulations can reveal how the molecule's flexible structure influences its bulk properties. nih.gov

Table 1: Representative Parameters for a Molecular Dynamics Simulation of Butane, 1-(1-methylpropoxy)-

Parameter Example Value/Setting Purpose
Force Field OPLS-AA or a specialized TraPPE To accurately describe the interatomic and intramolecular forces.
System Size ~1000 molecules To represent a bulk liquid phase and minimize boundary effects.
Temperature 298 K (or other desired temp.) To simulate behavior at a specific temperature.
Pressure 1 atm To simulate behavior at standard pressure.
Simulation Time 50-100 nanoseconds To allow the system to reach equilibrium and collect sufficient data for analysis.

This table presents hypothetical yet typical parameters for an MD simulation based on studies of similar ethers.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations are instrumental in determining optimized molecular geometries, electronic properties (like dipole moments and charge distributions), and thermodynamic properties (such as enthalpy of formation).

For a molecule like Butane, 1-(1-methylpropoxy)-, DFT calculations would provide a detailed understanding of its conformational isomers and the energy barriers between them. This information is crucial for developing accurate force fields used in MD simulations. acs.org Furthermore, DFT can be used to calculate spectroscopic properties, such as vibrational frequencies, which can be compared with experimental infrared (IR) spectra for validation.

Values are representative and based on general DFT calculations for aliphatic ethers and data from property prediction databases.

Quantitative Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) models are regression or classification models used in the chemical and biological sciences. They relate a set of predictor variables (molecular descriptors) to the response variable, which is a biological activity or chemical property.

For aliphatic ethers, QSAR studies have been conducted to predict properties like toxicity. nih.gov A QSAR model for Butane, 1-(1-methylpropoxy)- would involve calculating a wide range of molecular descriptors, which are numerical representations of its chemical information. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum-chemical (e.g., HOMO/LUMO energies).

Mathematical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), and Support Vector Machines (SVM) are then used to build a model that correlates these descriptors with a specific property. nih.gov The predictive power of such a model is then validated using internal (cross-validation) and external test sets. nih.govresearchgate.net

Table 3: Examples of Molecular Descriptors for a QSAR Study of Butane, 1-(1-methylpropoxy)-

Descriptor Type Specific Descriptor Example Information Encoded
Constitutional Molecular Weight Size of the molecule.
Topological Wiener Index Molecular branching and compactness.
Geometric Molecular Surface Area Shape and size, influencing interactions.
Quantum-Chemical HOMO Energy Electron-donating ability.

Predictive Modeling for Chemical Properties and Reactivity

Predictive modeling leverages data and algorithms to forecast outcomes. In chemistry, this is a rapidly expanding field used to estimate the properties and reactivity of compounds, often saving significant time and resources compared to experimental measurements.

Machine learning (ML) has become a powerful tool for predicting chemical properties and reaction kinetics. imist.maspringerprofessional.de ML models can learn complex relationships between molecular structures and their behavior from large datasets. nih.govmit.edu For Butane, 1-(1-methylpropoxy)-, ML models could be trained to predict a variety of properties.

Graph neural networks, for example, can learn directly from the 2D graph structure of a molecule to predict properties like boiling point, flash point, or heat of vaporization. chemrxiv.org These models can be particularly useful for screening large numbers of potential fuel candidates or for estimating properties when experimental data is scarce. researchgate.netulster.ac.ukchemrxiv.org By learning from vast databases of known compounds, these models can make accurate predictions for new molecules. imist.ma

Table 4: Machine Learning Models and Their Applications in Chemical Property Prediction

Machine Learning Model Input Data Predicted Property for Butane, 1-(1-methylpropoxy)-
Graph Attention Networks Molecular graph structure Heat of Vaporization, Boiling Point, Critical Temperature chemrxiv.org
Random Forest Molecular fingerprints/descriptors Biological activity or toxicity chemrxiv.org
Feedforward Neural Networks Molecular descriptors Reaction rate constants nih.gov

Reaction Mechanism Generators (RMG) are automated tools that construct detailed chemical kinetic models for gas-phase reactions, such as combustion and pyrolysis. whiterose.ac.uk These generators use a set of predefined reaction families and estimated thermochemical and kinetic data to systematically build a network of elementary reactions.

For a fuel molecule like Butane, 1-(1-methylpropoxy)-, an RMG could be used to generate a detailed combustion mechanism. This would start with the fuel molecule and apply a series of reaction rules (e.g., hydrogen abstraction, beta-scission) to generate radical intermediates and products. The process continues until a complete reaction network, from fuel to final combustion products like CO2 and H2O, is established. whiterose.ac.uk

The generated mechanism can then be used in simulations to predict key combustion properties like ignition delay times and flame speeds, which are crucial for assessing its performance as a fuel. whiterose.ac.ukmdpi.com While these tools have been more commonly applied to non-oxygenated hydrocarbons, their use for oxygenated biofuels like ethers is an active area of research. whiterose.ac.uk

Table 5: Key Steps in Using a Reaction Mechanism Generator for Butane, 1-(1-methylpropoxy)-

Step Description Example for Butane, 1-(1-methylpropoxy)-
1. Input Species Define the initial reactants. Butane, 1-(1-methylpropoxy)- and Oxygen (O2).
2. Core Reaction Library Provide a base set of well-known reactions. A library for small hydrocarbon and oxygenated species combustion.
3. Reaction Family Expansion Apply reaction templates to generate new reactions. H-abstraction from the C-H bonds of the butyl and sec-butyl groups.
4. Thermochemistry Estimation Calculate thermodynamic properties (H, S, G) for all species. Group additivity methods or quantum chemistry calculations.
5. Rate Estimation Estimate rate constants for all generated reactions. Rate rules based on similar known reactions.
6. Model Pruning Reduce the size of the mechanism by removing unimportant reactions. Sensitivity analysis to identify rate-controlling steps.

| 7. Model Validation | Compare simulation results with experimental data. | Comparison of predicted ignition delay times with shock tube data. |

Thermodynamic and Kinetic Parameter Predictions

Computational and theoretical chemistry provide powerful tools for predicting the thermodynamic and kinetic parameters of chemical compounds, offering insights into their stability, reactivity, and reaction pathways. For Butane, 1-(1-methylpropoxy)-, also known as sec-butyl ethyl ether, computational studies are crucial for understanding its behavior in various chemical environments, particularly in processes like combustion and pyrolysis.

Thermodynamic Parameter Predictions

Thermodynamic parameters such as enthalpy of formation, Gibbs free energy of formation, and heat capacity are fundamental for assessing the stability and potential energy of a molecule. These properties for Butane, 1-(1-methylpropoxy)- have been estimated using computational methods, such as the Joback method, which is a group contribution method used for the prediction of thermochemical data for organic compounds.

Below are tables of predicted thermodynamic properties for Butane, 1-(1-methylpropoxy)-.

Table 1: Predicted Standard State Thermodynamic Properties

This table is interactive. Users can sort and filter the data.

Property Value Unit Method
Molar Mass 130.23 g/mol -
Enthalpy of Formation (gas, 298.15 K) -283.53 kJ/mol Joback Method
Gibbs Free Energy of Formation (gas, 298.15 K) -88.15 kJ/mol Joback Method

Table 2: Predicted Temperature-Dependent Thermodynamic Properties

This table is interactive. Users can sort and filter the data.

Temperature (K) Ideal Gas Heat Capacity (Cp,gas) (J/mol·K) Enthalpy of Vaporization (ΔHvap) (kJ/mol)
300 215.3 35.6
400 265.8 31.8
500 311.5 27.5
600 352.1 22.5
700 387.5 16.5

Data sourced from computational chemistry databases and predicted using established theoretical models.

These predicted values are instrumental in chemical process simulation and design, allowing for the assessment of reaction feasibility and energy balances.

Kinetic Parameter Predictions

The study of the reaction kinetics of Butane, 1-(1-methylpropoxy)- is essential for understanding its decomposition mechanisms, particularly at elevated temperatures. Computational studies on the pyrolysis of sec-butyl ethyl ether have provided significant insights into its thermal stability and the elementary reactions that govern its breakdown.

A notable study in this area involved closed-system pyrolysis experiments of sec-butyl ethyl ether at high pressures (20 MPa) and temperatures ranging from 150 to 345 °C. The findings from this research led to the proposal of a detailed radical chain reaction mechanism to explain the formation of the major pyrolysis products.

The primary decomposition pathways are believed to be initiated by the homolytic cleavage of C-O and C-C bonds, leading to the formation of various radical species. The subsequent propagation steps involve hydrogen abstraction and β-scission reactions, ultimately yielding a range of smaller alkanes, alkenes, and oxygenated compounds.

Key findings from kinetic studies on related ethers suggest that the decomposition of Butane, 1-(1-methylpropoxy)- likely proceeds through the following key steps:

Initiation: Homolytic cleavage of the C-O bond to form sec-butoxy and ethyl radicals, or the C-C bond in the sec-butyl group.

Hydrogen Abstraction: Abstraction of hydrogen atoms from the ether molecule by radicals, leading to the formation of a stable molecule and a new radical.

β-Scission: Decomposition of larger radicals into smaller, more stable molecules and radicals. For example, the sec-butoxy radical can undergo β-scission to produce acetaldehyde (B116499) and an ethyl radical.

Termination: Combination or disproportionation of radicals to form stable products.

While specific computationally derived kinetic parameters (e.g., Arrhenius parameters) for the elementary reactions in the decomposition of Butane, 1-(1-methylpropoxy)- are not widely available in public databases, studies on analogous ethers provide a framework for estimating these values. For instance, computational work on the unimolecular decomposition of diethyl ether has utilized high-level theoretical methods like CCSD(T) and CASPT2 to calculate the potential energy surface and determine the rate constants for various decomposition channels. Similar methodologies could be applied to Butane, 1-(1-methylpropoxy)- to obtain detailed kinetic data.

The table below lists the compounds mentioned in this article.

Table 3: List of Compounds

Compound Name
Butane, 1-(1-methylpropoxy)-
sec-butyl ethyl ether
Diethyl ether

Future Research Directions and Challenges

Development of More Efficient and Selective Synthetic Routes

The synthesis of unsymmetrical ethers like Butane, 1-(1-methylpropoxy)- can be challenging, often leading to mixtures of products and low yields. Future research will likely focus on developing more efficient and selective synthetic methodologies.

Two primary routes for ether synthesis are the Williamson ether synthesis and the acid-catalyzed dehydration of alcohols. In the context of Butane, 1-(1-methylpropoxy)-, the Williamson synthesis would involve the reaction of a sec-butoxide (B8327801) with an n-butyl halide or an n-butoxide with a sec-butyl halide. A significant challenge in this approach is the strong basicity of alkoxides, which can lead to competing elimination reactions, especially with secondary halides. youtube.comlibretexts.orglibretexts.org Future work should focus on optimizing reaction conditions, such as temperature, solvent, and the choice of base, to favor substitution over elimination. The use of milder bases and alternative leaving groups could also be explored. libretexts.org

Acid-catalyzed dehydration of a mixture of n-butanol and sec-butanol is another potential route, but it typically yields a mixture of symmetrical and unsymmetrical ethers, making purification difficult. libretexts.orgalfa-chemistry.com Research into highly selective catalysts, such as specific zeolites or solid acid catalysts, could improve the yield of the desired unsymmetrical ether. rsc.org The influence of catalyst topology and acidity on product selectivity is a key area for investigation. rsc.org

Table 1: Comparison of Potential Synthetic Routes for Butane, 1-(1-methylpropoxy)- This table presents a comparative overview of potential synthetic methods and highlights areas for future optimization.

Synthetic RouteReactantsPotential AdvantagesKey Challenges & Future Research Directions
Williamson Ether Synthesis 1. Sodium sec-butoxide + n-butyl bromide 2. Sodium n-butoxide + sec-butyl bromideVersatile and well-established method. wikipedia.orgRoute 1: Lower potential for elimination. Route 2: High potential for E2 elimination with the secondary halide. libretexts.orgFuture Research: Milder reaction conditions, alternative bases, and leaving groups to improve selectivity. youtube.comlibretexts.org
Acid-Catalyzed Dehydration n-butanol + sec-butanolPotentially more atom-economical.Low selectivity, formation of multiple ether and alkene byproducts. libretexts.orgalfa-chemistry.comFuture Research: Development of shape-selective solid acid catalysts (e.g., zeolites) to favor the formation of the unsymmetrical ether. rsc.org
Alkoxymercuration-Demercuration n-Butene + sec-butanolHigh regioselectivity.Use of toxic mercury reagents. Future Research: Development of greener, mercury-free catalytic alternatives.

Deeper Understanding of Reaction Mechanisms under Varied Conditions

The reactivity of Butane, 1-(1-methylpropoxy)- is largely dictated by the ether linkage. A deeper understanding of its reaction mechanisms under various conditions is crucial for predicting its stability and degradation pathways.

Acid-catalyzed cleavage is a characteristic reaction of ethers. libretexts.orglibretexts.orgmasterorganicchemistry.com For an unsymmetrical ether like Butane, 1-(1-methylpropoxy)-, the cleavage can proceed via either an SN1 or SN2 mechanism, depending on the reaction conditions and the stability of the potential carbocation intermediates. wikipedia.org Future research should involve detailed kinetic studies to elucidate the predominant mechanism under different acidic conditions. For instance, cleavage involving the sec-butyl group could proceed via a more stable secondary carbocation (SN1-like), while the n-butyl group would favor an SN2 pathway. fiveable.me

The thermal and photochemical degradation of this ether are also important areas for future investigation. While ethers are generally stable, they can form explosive peroxides in the presence of light and air. wikipedia.org Studies on the kinetics and mechanisms of peroxide formation for Butane, 1-(1-methylpropoxy)- would be valuable for ensuring its safe handling and storage. Photochemical degradation studies in various environmental matrices could help predict its environmental persistence. acs.orgresearchgate.net

Exploration of Novel Applications

Currently, the applications of Butane, 1-(1-methylpropoxy)- are not well-defined, with its primary potential use being as a solvent. However, its structural features suggest several novel applications that warrant exploration.

Given its C8 backbone, it could be investigated as a gasoline additive or a diesel fuel component. Other ethers, such as methyl tert-butyl ether (MTBE) and ethyl tert-butyl ether (ETBE), have been used as oxygenates to improve fuel combustion and increase octane (B31449) ratings. concawe.euconcawe.eu Research into the combustion properties, engine performance, and emission profiles of gasoline blended with Butane, 1-(1-methylpropoxy)- could reveal its potential in this area.

Its properties as a solvent could also be further explored. The combination of a branched and a linear alkyl group may impart unique solvency characteristics, making it suitable for specific industrial processes such as extractions, reactions, or as a component in cleaning formulations. Molecular dynamics simulations could be employed to understand its behavior as a solvent for various solutes. science.govacs.orgnih.govchemrxiv.org

Environmental Impact Assessment and Mitigation Strategies

As with any industrial chemical, a thorough assessment of the environmental impact of Butane, 1-(1-methylpropoxy)- is essential. This includes understanding its fate, transport, and toxicity in the environment.

The environmental fate of gasoline ethers is of particular concern due to their potential to contaminate groundwater. concawe.euusgs.govresearchgate.net Future research should focus on determining the water solubility, soil sorption coefficient, and biodegradability of Butane, 1-(1-methylpropoxy)-. While some ethers are biodegradable, the rate can be slow. epa.gov Studies on its microbial degradation pathways, both aerobic and anaerobic, are needed.

The aquatic toxicity of this compound also needs to be evaluated. Quantitative Structure-Activity Relationship (QSAR) models can provide initial estimates of its toxicity to aquatic organisms like fish, invertebrates, and algae. epa.govnih.gov However, experimental validation is crucial. For example, QSAR modeling for the related compound sec-butyl ether suggested moderate aquatic toxicity. epa.gov

Mitigation strategies for potential environmental contamination should also be a research focus. This could include developing more efficient recycling methods if it is used as a solvent and exploring advanced oxidation processes for its removal from contaminated water.

Table 2: Key Environmental Parameters for Future Investigation This table outlines important environmental properties of Butane, 1-(1-methylpropoxy)- that require further research to assess its environmental risk.

ParameterImportanceProposed Research Method
Water Solubility Determines partitioning in the environment and potential for groundwater contamination.Experimental measurement (e.g., shake-flask method).
Biodegradability Indicates its persistence in the environment.Standardized biodegradation tests (e.g., OECD guidelines).
Aquatic Toxicity (LC50/EC50) Assesses its potential harm to aquatic life.Ecotoxicological testing with representative aquatic species. inchem.org
Soil Sorption Coefficient (Koc) Predicts its mobility in soil and potential for leaching.Batch equilibrium experiments.
Photodegradation Half-life Determines its persistence in the atmosphere and surface waters.Laboratory studies under simulated sunlight. researchgate.net

Advanced Computational Tools for Predictive Chemistry

Advanced computational tools offer a powerful means to predict the properties and reactivity of Butane, 1-(1-methylpropoxy)-, guiding experimental work and accelerating research.

Density Functional Theory (DFT) can be used to investigate reaction mechanisms in detail, such as the transition states and activation energies for its synthesis and degradation. researchgate.netnih.govacs.orgmdpi.com This can provide insights into how to optimize synthetic routes and predict the stability of the compound.

Quantitative Structure-Activity Relationship (QSAR) models are valuable for predicting biological activity, including toxicity. nih.govnih.govresearchgate.net By developing QSAR models for a series of related ethers, the toxicity of Butane, 1-(1-methylpropoxy)- could be predicted with a certain degree of confidence, reducing the need for extensive animal testing in the initial stages of assessment. epa.gov

Molecular dynamics (MD) simulations can be employed to understand its macroscopic properties based on its molecular structure. acs.orgnih.govchemrxiv.orgacs.org This can be particularly useful for exploring its potential as a solvent by simulating its interactions with various solutes. science.govchemrxiv.org

Q & A

Q. What safety protocols should be prioritized when handling Butane, 1-(1-methylpropoxy)- given the lack of comprehensive toxicological data?

Answer: Due to insufficient toxicological and ecological data (e.g., no available bioaccumulation or persistence studies), researchers should:

  • Use engineering controls (e.g., fume hoods) and personal protective equipment (gloves, goggles, lab coats) to minimize exposure .
  • Follow acute toxicity precautions (Category 4 oral toxicity) as outlined in safety data sheets, including immediate medical consultation for accidental ingestion or inhalation .
  • Implement strict waste disposal protocols compliant with national/international regulations, as mobility in soil and degradation pathways are uncharacterized .

Q. What are the standard synthetic routes for Butane, 1-(1-methylpropoxy)-, and how can purity be optimized?

Answer: While direct synthesis methods for this compound are not explicitly detailed in the evidence, analogous ether synthesis strategies can be applied:

  • Nucleophilic substitution : React 1-methylpropoxide with a butyl halide in anhydrous conditions, using catalysts like potassium hydroxide .
  • Azeotropic distillation : Remove water to drive reaction completion and improve yield .
  • Purification : Use column chromatography or fractional distillation, with purity verified via GC-MS or NMR. Note that byproducts (e.g., unreacted halides) should be monitored due to potential toxicity .

Advanced Research Questions

Q. How can researchers resolve data contradictions in catalytic studies involving Butane, 1-(1-methylpropoxy)- as a co-reactant?

Answer: In catalytic systems (e.g., methane oxidation with butane co-feeds), ambiguity in product sourcing (e.g., distinguishing methane-derived vs. butane-derived CO₂) requires:

  • Isotopic labeling : Use ¹³C-labeled methane or butane to track carbon flow .
  • Dual-detector GC systems : Pair thermal conductivity (TCD) and flame ionization (FID) detectors to quantify low-concentration products (e.g., maleic anhydride) missed in standard analyses .
  • Carbon balance validation : Reconcile input/output carbon totals to identify unaccounted intermediates or side reactions .

Q. What advanced analytical techniques are recommended for characterizing degradation byproducts of Butane, 1-(1-methylpropoxy)- under environmental conditions?

Answer: Given the lack of ecological data, researchers should employ:

  • High-resolution mass spectrometry (HRMS) : Identify unknown degradation products via exact mass matching and fragmentation patterns .
  • Soil column experiments : Simulate environmental mobility using HPLC-UV to track compound migration and transformation .
  • Microbial assays : Screen for biodegradation potential using soil microcosms coupled with metabolomics (e.g., LC-QTOF-MS) to detect microbial metabolites .

Methodological Challenges and Solutions

Q. How can experimental designs mitigate risks when studying Butane, 1-(1-methylpropoxy)-’s organ toxicity in vitro?

Answer: For preliminary toxicity screening:

  • Dose-response assays : Use tiered concentrations (0.1–100 µM) in human cell lines (e.g., HepG2) to assess cytotoxicity via MTT assays .
  • Metabolomic profiling : Apply LC-MS to detect stress biomarkers (e.g., glutathione depletion) and identify metabolic disruptions .
  • Negative controls : Include structurally similar ethers with known toxicity profiles (e.g., tert-butyl ethers) for comparative risk assessment .

Q. What strategies optimize the use of Butane, 1-(1-methylpropoxy)- in solvent-mediated organic syntheses?

Answer: To enhance solvent efficiency:

  • Polarity tuning : Blend with co-solvents (e.g., DMSO) to adjust dielectric constant for specific reaction types (e.g., SN2 vs. SN1) .
  • Recyclability studies : Test solvent recovery via rotary evaporation and assess purity post-reuse with Karl Fischer titration to monitor water content .
  • Stability tests : Conduct accelerated aging studies (40–60°C) under inert atmospheres to prevent peroxide formation, a common ether degradation pathway .

Data Gaps and Future Research Directions

  • Toxicokinetics : No data exist on absorption/distribution mechanisms. Propose in vivo rodent studies with LC-MS/MS plasma monitoring .
  • Catalytic specificity : Explore vanadium-phosphate catalysts (as used in methane/butane systems) to assess Butane, 1-(1-methylpropoxy)-’s role in selective oxidation .

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